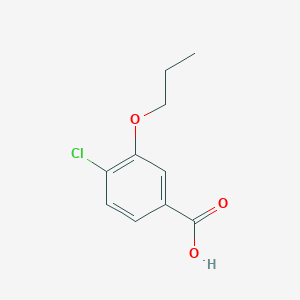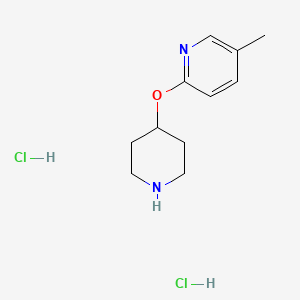
4-Chlor-3-propoxybenzoesäure
Übersicht
Beschreibung
4-Chloro-3-propoxybenzoic acid is a chemical compound with the molecular weight of 214.65 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 4-Chloro-3-propoxybenzoic acid is1S/C10H11ClO3/c1-2-5-14-9-4-3-7 (10 (12)13)6-8 (9)11/h3-4,6H,2,5H2,1H3, (H,12,13) . This indicates that the compound has a benzene ring with a chlorine atom, a propoxy group, and a carboxylic acid group attached to it. Physical And Chemical Properties Analysis
4-Chloro-3-propoxybenzoic acid is a solid substance . Its molecular weight is 214.65 .Wissenschaftliche Forschungsanwendungen
Synthese von herbiziden ionischen Flüssigkeiten
4-Chlor-3-propoxybenzoesäure: wird bei der Synthese von herbiziden ionischen Flüssigkeiten verwendet. Diese ionischen Flüssigkeiten sind so konzipiert, dass sie gezielt auf bestimmte Unkräuter wirken und so angepasst werden können, dass sie minimale Auswirkungen auf Nicht-Zielpflanzen und die Umwelt haben. Die Rolle der Verbindung in diesen Formulierungen ist entscheidend aufgrund ihrer chemischen Stabilität und Reaktivität, die die Herstellung wirksamer Herbizide ermöglicht .
Antikrebsforschung
Die Verbindung dient als Vorläufer bei der Synthese von metallbasierten Antikrebsmitteln. Forscher haben Derivate von This compound verwendet, um Kupfer(II)-Komplexe herzustellen, die vielversprechend für die Behandlung verschiedener Krebsarten sind. Diese Komplexe können mit DNA und Proteinen in Krebszellen interagieren und so zum Zelltod führen .
Organische Synthese
In der organischen Chemie ist This compound ein wertvolles Zwischenprodukt für die Synthese einer Vielzahl organischer Verbindungen. Ihre reaktiven funktionellen Gruppen machen sie zu einem idealen Kandidaten für die Herstellung komplexer Moleküle, die in der Pharmakologie, Agrochemie und Materialwissenschaft eingesetzt werden können .
Materialwissenschaften
Diese Verbindung ist auch im Bereich der Materialwissenschaften von Bedeutung, wo sie zur Modifizierung der Oberflächeneigenschaften von Materialien eingesetzt werden kann. Durch die Einarbeitung von This compound in Polymere oder Beschichtungen können Wissenschaftler die Haltbarkeit, die Chemikalienbeständigkeit und die Gesamtleistung des Materials verbessern .
Chemische Synthese
This compound: spielt eine Rolle bei chemischen Syntheseprozessen und dient als Baustein für die Herstellung verschiedener chemischer Verbindungen. Ihre Anwesenheit in einer Reaktion kann den Verlauf und die Ausbeute der Synthese beeinflussen und sie zu einem vielseitigen Werkzeug für Chemiker machen .
Chromatographie
In der Chromatographie kann This compound aufgrund ihrer eindeutigen chemischen Eigenschaften als Standard- oder Referenzverbindung verwendet werden. Sie hilft bei der Kalibrierung von Geräten und stellt die Genauigkeit der analytischen Ergebnisse sicher .
Analytische Chemie
Die Verbindung findet Anwendung in der analytischen Chemie, wo sie zur Prüfung und Qualitätskontrolle verwendet wird. Ihre klar definierten Eigenschaften ermöglichen die präzise Analyse chemischer Zusammensetzungen und den Nachweis von Verunreinigungen .
Pharmazeutische Forschung
Schließlich ist This compound in der pharmazeutischen Forschung von Bedeutung. Sie kann zur Entwicklung neuer Arzneimittelformulierungen oder zur Verbesserung der Bioverfügbarkeit bestehender Medikamente eingesetzt werden. Ihre strukturelle Flexibilität ermöglicht es ihr, Teil verschiedener pharmakologischer Studien zu sein .
Wirkmechanismus
Target of Action
It is known that similar compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It is known to participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, often through their interaction with enzymes and receptors .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
It is known that similar compounds can have various effects at the molecular and cellular level, often through their interaction with enzymes and receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-3-propoxybenzoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Biochemische Analyse
Biochemical Properties
4-Chloro-3-propoxybenzoic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances within the cell. The interaction with these enzymes can lead to the formation of reactive intermediates that may further participate in biochemical pathways. Additionally, 4-Chloro-3-propoxybenzoic acid can bind to certain receptor proteins, influencing their activity and downstream signaling pathways .
Cellular Effects
The effects of 4-Chloro-3-propoxybenzoic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, 4-Chloro-3-propoxybenzoic acid impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 4-Chloro-3-propoxybenzoic acid exerts its effects through several mechanisms. It can bind to enzyme active sites, either inhibiting or activating their activity. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of other substrates. Additionally, 4-Chloro-3-propoxybenzoic acid can influence gene expression by binding to transcription factors or other DNA-binding proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-3-propoxybenzoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-3-propoxybenzoic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 4-Chloro-3-propoxybenzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular processes, while higher doses can lead to significant changes in cell function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. At high doses, 4-Chloro-3-propoxybenzoic acid can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
4-Chloro-3-propoxybenzoic acid is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites within the cell. The interaction with specific enzymes and cofactors is crucial for the compound’s involvement in these pathways .
Transport and Distribution
The transport and distribution of 4-Chloro-3-propoxybenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of 4-Chloro-3-propoxybenzoic acid can affect its biological activity, as its accumulation in certain tissues or organelles may enhance or inhibit its effects .
Subcellular Localization
4-Chloro-3-propoxybenzoic acid exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes. The subcellular localization of 4-Chloro-3-propoxybenzoic acid is an important factor in determining its overall biological effects .
Eigenschaften
IUPAC Name |
4-chloro-3-propoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-5-14-9-6-7(10(12)13)3-4-8(9)11/h3-4,6H,2,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTOIQLTEUFNGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681846 | |
| Record name | 4-Chloro-3-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65136-52-9 | |
| Record name | 4-Chloro-3-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-CHLOROPROPOXY)-BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid](/img/structure/B1454757.png)

![1H-1,2,4-Triazole, 3,5-dibromo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B1454760.png)


![[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine](/img/structure/B1454766.png)


![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride](/img/structure/B1454769.png)
